Bis(4-methylphenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Bis(4-methylphenyl)methanamine involves intricate chemical processes, including the use of Grignard reagents and other catalytic methods to establish desired molecular frameworks. For instance, the synthesis and crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol 8, a related compound, was achieved through reactions involving compound 4 and Grignard reagents, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (Dong & Huo, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to Bis(4-methylphenyl)methanamine often showcases significant conformational and electronic features, which are elucidated using techniques like X-ray diffraction crystallography. These structural analyses reveal the spatial arrangement of atoms within the molecule and the intermolecular interactions that stabilize the structure, providing insights into the compound's reactivity and physical properties.
Chemical Reactions and Properties
Compounds in the realm of Bis(4-methylphenyl)methanamine participate in a variety of chemical reactions, showcasing their reactivity and potential for further chemical modifications. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in cycloadditions with ketenes, leading to the formation of β-lactams in a single step, highlighting the compound's versatility in organic synthesis (Palomo et al., 1997).
Scientific Research Applications
Photocytotoxicity and Cellular Imaging :
- Iron(III) complexes with various ligands, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and shown to possess photocytotoxic properties. They are capable of generating reactive oxygen species under red light, leading to apoptosis in cell lines, making them potentially useful in targeted cancer therapy and imaging (Basu et al., 2014).
Ligand Synthesis and Metal Complex Formation :
- The synthesis of various ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, has been described. These ligands form chiral, pseudo C3-symmetric complexes with metal salts, showing potential for applications in coordination chemistry and possibly catalysis (Canary et al., 1998).
Synthesis and Characterization of Organic Compounds :
- The synthesis and characterization of compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been reported. These compounds are synthesized through specific reactions and characterized using spectroscopic techniques, highlighting their potential in organic synthesis and pharmaceutical research (Shimoga et al., 2018).
Solubility Measurement and Prediction :
- Research on the solubility of arylamine molecules, including N,N-bis(4-methylphenyl) N-phenyl amine, in various solvents has been conducted. This study is crucial for understanding the physical and chemical properties of these compounds, which can be significant in pharmaceutical formulation and chemical processing (Manifar et al., 2006).
Anticancer and Antioxidant Properties :
- Bis(methylphenylmethanamine) dichloroplatinum, a Pt(II) complex, was synthesized and characterized for its potential anticancer properties. Studies include examining its DNA binding activity, antioxidant properties, and in vitro anticancer results, indicating its potential in cancer treatment (Ameta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
bis(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMUIHLWYUKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370106 | |
Record name | Bis(4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylphenyl)methanamine | |
CAS RN |
55095-22-2 | |
Record name | 4-Methyl-α-(4-methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55095-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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